lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate

Description

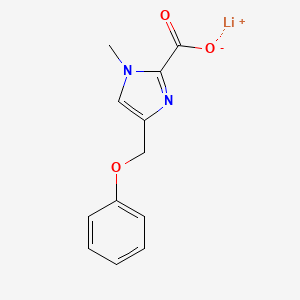

Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is a lithium salt of a substituted imidazole-2-carboxylic acid derivative. Its structure features a 1-methyl group and a 4-(phenoxymethyl) substituent on the imidazole ring, with a carboxylate group at position 2 neutralized by a lithium cation. This compound belongs to a broader class of 1-substituted imidazole-2-carboxylates, which are of interest in medicinal chemistry, particularly as inhibitors of metallo-β-lactamases (MBLs) .

Synthesis:

The synthesis of such compounds typically involves two steps:

Alkylation: Ethyl 1H-imidazole-2-carboxylate is alkylated with an appropriate halide (e.g., benzyl or alkyl halides) to introduce substituents at the 1-position.

Ester Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid, followed by lithiation to form the lithium salt .

Properties

Molecular Formula |

C12H11LiN2O3 |

|---|---|

Molecular Weight |

238.2 g/mol |

IUPAC Name |

lithium;1-methyl-4-(phenoxymethyl)imidazole-2-carboxylate |

InChI |

InChI=1S/C12H12N2O3.Li/c1-14-7-9(13-11(14)12(15)16)8-17-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1 |

InChI Key |

UMRVCHIJYBCXDN-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CN1C=C(N=C1C(=O)[O-])COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

- Chemical Name: lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate

- Molecular Formula: C12H11LiN2O3

- Molecular Weight: 238.2 g/mol

- CAS Number: 2742661-14-7

The compound consists of a lithium cation coordinated to the carboxylate group of 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylic acid, where the imidazole ring is substituted at the 4-position with a phenoxymethyl moiety and at the 1-position with a methyl group.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two main steps:

- Step 1: Synthesis of the corresponding 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylic acid precursor.

- Step 2: Conversion of the acid to its lithium salt by reaction with lithium hydroxide or lithium alkoxide under controlled conditions.

This approach aligns with standard protocols for preparing lithium salts of imidazole carboxylates, ensuring high purity and yield.

Detailed Synthetic Procedures

Synthesis of 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylic acid

While direct literature on this exact acid is limited, analogous syntheses of 1-methyl-1H-imidazole-4-carboxylic acid derivatives provide a reliable foundation. A representative procedure involves:

- Reacting 1-methyl-1H-imidazole-4-carboxylic acid with phenoxymethyl halides (e.g., phenoxymethyl chloride) under basic conditions to introduce the phenoxymethyl substituent at the 4-position.

- The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures (50–80°C) to facilitate nucleophilic substitution.

- Purification is achieved via aqueous workup followed by chromatographic techniques or recrystallization.

Formation of the Lithium Salt

- The isolated acid is dissolved in an organic solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

- Lithium hydroxide monohydrate or lithium methoxide is added stoichiometrically to neutralize the carboxylic acid, forming the lithium carboxylate salt.

- The reaction mixture is stirred at room temperature or gently refluxed to ensure complete conversion.

- The product is isolated by solvent removal under reduced pressure and recrystallized from suitable solvents like methanol or ethanol to afford pure this compound.

Representative Experimental Data

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Phenoxymethylation | 1-methyl-1H-imidazole-4-carboxylic acid, phenoxymethyl chloride, base (e.g., K2CO3), DMF, 60°C, 12 h | 65–75% | Reaction monitored by TLC; purification by column chromatography |

| Salt Formation | Lithium hydroxide monohydrate, THF/H2O, room temperature, 2 h | 85–90% | Product isolated by recrystallization from methanol |

Reaction Mechanism and Analytical Characterization

Mechanistic Insights

- The phenoxymethylation step proceeds via nucleophilic substitution, where the carboxylic acid's 4-position imidazole nitrogen or carbon acts as a nucleophile attacking the electrophilic phenoxymethyl halide.

- Formation of the lithium salt involves acid-base neutralization, where lithium hydroxide deprotonates the carboxylic acid to yield the lithium carboxylate.

Spectroscopic and Analytical Data

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows characteristic singlets for the methyl group at the 1-position (~3.7 ppm) and aromatic protons of the phenoxymethyl substituent between 6.8–7.4 ppm.

- The carboxylate proton signal disappears upon lithium salt formation, confirming deprotonation.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with the lithium salt molecular weight (m/z 238.2).

- Chromatography:

- High-performance liquid chromatography (HPLC) confirms purity >95%.

- Elemental Analysis:

- Matches calculated values for C, H, N, and Li content.

Comparative Analysis of Preparation Methods

| Aspect | Phenoxymethylation via Halide Substitution | Alternative Coupling Methods (EDC/HOBt) |

|---|---|---|

| Reagents | Phenoxymethyl chloride, base | 1-methyl-1H-imidazole-4-carboxylic acid, coupling agents (EDC, HOBt), amines |

| Solvents | DMF, DMA | Dichloromethane (DCM), DMF |

| Temperature | 50–80°C | Room temperature to 60°C |

| Reaction Time | 12–24 hours | 0.75–5 days |

| Yield | Moderate to high (65–75%) | Moderate (50–60%) |

| Purification | Chromatography, recrystallization | Chromatography |

The coupling agent method using carbodiimides (e.g., EDC) and benzotriazol-1-ol (HOBt) is well-established for amide bond formation but is less commonly applied directly for phenoxymethylation of imidazole carboxylic acids. Nonetheless, it offers an alternative route when amide or ester linkages are desired.

Summary of Research Findings and Applications

- The lithium salt form enhances the compound's solubility and stability, facilitating its use in pharmaceutical and coordination chemistry applications.

- Preparation methods emphasize mild reaction conditions to preserve the sensitive imidazole ring and functional groups.

- Purification strategies ensure high purity critical for biological and material science research.

- The compound serves as a versatile ligand and intermediate in synthesizing biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is a complex organic compound featuring a lithium ion coordinated to a substituted imidazole ring. This compound has several applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

Lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is used as a ligand in coordination chemistry and catalysis.

Biology

This compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine

It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry

Lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.

The mechanism of action of lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways, and the phenoxymethyl group may also contribute to its bioactivity by interacting with hydrophobic pockets in proteins.

Mechanism of Action

The mechanism of action of lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The most relevant structural analogues are 1-substituted imidazole-2-carboxylates with variations in substituent type, position, and electronic properties. Key examples include:

Lithium(1+)1-methyl-5-phenyl-1H-imidazole-2-carboxylate (CAS# 2260931-79-9)

- Substituents : A phenyl group at position 5 and a methyl group at position 1.

- Molecular Formula : C₁₁H₉LiN₂O₂

- Molecular Weight : 208.14 g/mol

- Key Difference: The absence of an oxygen atom in the phenyl substituent and its placement at position 5 instead of 3. This reduces polarity compared to the phenoxymethyl group in the target compound .

1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile

- Substituents : Benzyl at position 1, methylthio at position 2, and a nitrile group at position 4.

- Molecular Formula : C₁₂H₁₁N₃S

Comparative Analysis Table

Functional and Electronic Differences

Phenoxymethyl vs. Phenyl Substituents: The phenoxymethyl group in the target compound introduces an ether oxygen, enhancing polarity and hydrogen-bonding capacity compared to the purely hydrophobic phenyl group in the 5-phenyl analogue. This could improve solubility in aqueous environments, which is critical for biological applications . The 4-position substitution may sterically hinder interactions with enzyme active sites differently than 5-position substituents .

Lithium vs. Other Counterions :

- Lithium’s small ionic radius and high charge density may influence crystal packing and stability, as seen in studies on hydrogen-bonding patterns in ionic crystals .

Biological Activity

Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate, a compound that belongs to the imidazole family, is gaining attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a lithium ion and an imidazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of lithium salts with imidazole derivatives under controlled conditions.

Chemical Formula:

Biological Activity Overview

Lithium compounds are widely recognized for their use in psychiatric treatments, particularly in bipolar disorder. However, the specific compound this compound has shown promise in various biological applications:

- Antimicrobial Activity: Studies have indicated that imidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar in structure have demonstrated effectiveness against multidrug-resistant bacteria due to their ability to disrupt microbial cell membranes .

- Anticancer Properties: Research has shown that certain imidazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar imidazole structures have been reported to induce apoptosis in cancer cells by affecting cell cycle regulation and promoting pro-apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Jak2 Inhibition: Similar imidazole compounds have been identified as potent inhibitors of the Jak2 pathway, which plays a crucial role in hematopoiesis and immune response modulation. This inhibition can lead to reduced tumor growth in specific cancer models .

- Cell Cycle Arrest: The compound may induce cell cycle arrest at the G1 phase, leading to decreased proliferation of cancer cells. This effect has been observed in studies where related compounds resulted in significant changes in cell cycle distribution .

- Reactive Oxygen Species (ROS) Modulation: Imidazole derivatives are known to modulate oxidative stress within cells, potentially enhancing their cytotoxic effects against cancer cells while providing protective effects against normal cells .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against infections caused by resistant strains .

- Another investigation into its anticancer properties revealed that this compound could effectively induce apoptosis through caspase activation, suggesting its role as a potential chemotherapeutic agent .

Q & A

Q. What are the optimized synthetic routes for lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound involves multi-step reactions, often starting with the formation of the imidazole core. A common approach includes:

- Step 1 : Condensation of phenoxymethyl precursors with imidazole derivatives under reflux in polar aprotic solvents (e.g., DMF or methanol) with catalysts like NHCl or HPO .

- Step 2 : Carboxylation at the 2-position using ethyl/methyl esters, followed by ion exchange with lithium salts to form the final complex .

To improve yield, optimize solvent selection (e.g., methanol for intermediate steps), control reaction temperatures (reflux at 80–100°C), and employ purification via silica gel chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Critical techniques include:

- 1H/13C NMR : To verify substituent positions (e.g., phenoxymethyl at C4, methyl at N1) and lithium coordination shifts .

- IR Spectroscopy : Confirms carboxylate (C=O stretch at ~1700 cm) and imidazole ring vibrations .

- HRMS : Validates molecular ion peaks and lithium adducts (e.g., [M+Li]+) .

- Elemental Analysis : Cross-check calculated vs. experimental C/H/N percentages to assess purity .

Q. How can researchers address challenges in crystallizing this lithium complex for X-ray diffraction studies?

Use slow evaporation in polar solvents (e.g., methanol/water mixtures) to grow single crystals. Employ SHELXL for refinement, leveraging features like TWIN commands for handling twinning and DFIX restraints for coordinating lithium ions, which lack strong electron density .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways or docking interactions for derivatives of this compound?

- Retrosynthesis Planning : AI-driven platforms (e.g., Template_relevance models) analyze reaction databases to propose viable routes, such as coupling phenoxymethyl halides with imidazole precursors .

- Molecular Docking : Use software like AutoDock to simulate binding poses, as demonstrated for similar imidazole-carboxylates interacting with enzyme active sites (e.g., xanthine oxidase) .

Q. What strategies resolve discrepancies between calculated and experimental elemental analysis data?

Discrepancies may arise from hydration or residual solvents. Mitigate by:

- Recrystallization : Remove impurities using solvents with low boiling points.

- Thermogravimetric Analysis (TGA) : Quantify solvent loss upon heating.

- HPLC Purity Checks : Ensure >95% purity before analysis .

Q. How do counterion effects (Li+ vs. Na+/K+) influence the compound’s solubility and reactivity?

Lithium’s small ionic radius enhances solubility in polar solvents (e.g., DMSO) compared to Na+/K+ salts. Study via:

Q. What mechanistic insights explain the formation of the phenoxymethyl-imidazole core?

Mechanistic studies suggest:

Q. How can multi-component reactions (MCRs) streamline the synthesis of structurally related imidazole carboxylates?

Adapt MCR frameworks from tetrasubstituted imidazole syntheses:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.